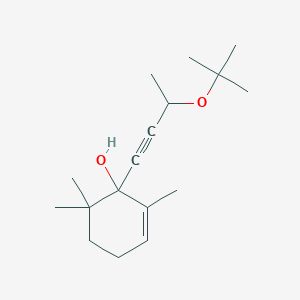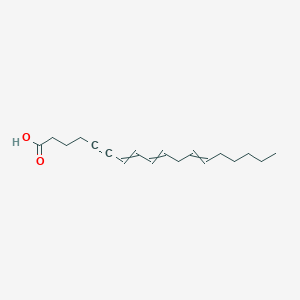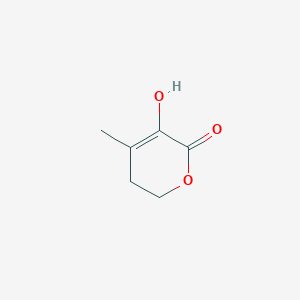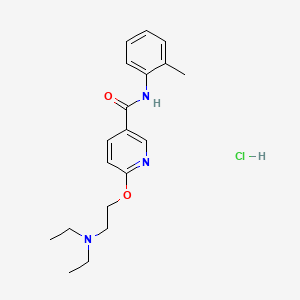
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol is a complex organic compound characterized by its unique structure, which includes a tert-butoxy group, a but-1-yn-1-yl group, and a trimethylcyclohex-2-en-1-ol moiety
Vorbereitungsmethoden
The synthesis of 1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the but-1-yn-1-yl group: This step often involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the alkyne moiety to the cyclohexene ring.
Formation of the trimethylcyclohex-2-en-1-ol moiety: This can be accomplished through a series of reactions, including hydrogenation and hydroxylation, to introduce the hydroxyl group and the trimethyl substituents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne moiety can be reduced to an alkene or an alkane using hydrogenation catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted cyclohexenes, alkanes, and alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Wirkmechanismus
The mechanism by which 1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-one: This compound differs by having a ketone group instead of a hydroxyl group, which can significantly alter its reactivity and applications.
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohexane: The absence of the double bond in the cyclohexene ring makes this compound less reactive in certain types of chemical reactions.
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-amine:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
77996-30-6 |
|---|---|
Molekularformel |
C17H28O2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2,6,6-trimethyl-1-[3-[(2-methylpropan-2-yl)oxy]but-1-ynyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C17H28O2/c1-13-9-8-11-16(6,7)17(13,18)12-10-14(2)19-15(3,4)5/h9,14,18H,8,11H2,1-7H3 |
InChI-Schlüssel |
HMRVMBOVPIMEEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1(C#CC(C)OC(C)(C)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)

![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)

![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)



![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)


